6-Bromo-4,5-dichloro-3(2H)-pyridazinone
Overview
Description
6-Bromo-4,5-dichloro-3(2H)-pyridazinone, also known as BDC-Pyr, is a brominated pyridazinone derivative that has been studied for its potential therapeutic applications in the field of medicinal chemistry. BDC-Pyr has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. In addition, BDC-Pyr has been found to have a number of pharmacological properties, such as antioxidant and neuroprotective effects.
Scientific Research Applications
Synthesis and Derivatization
Antioxidant and Antimicrobial Properties
4,5-dichloro-6-(substituted-benzyl)-2-(5-mercapto-[1,3,4]-oxadiazol-2-ylmethyl)-2H-pyridazin-3-one and its analogues exhibit significant antimicrobial and in-vitro antioxidant activities. Saini et al. (2022) synthesized these novel compounds and confirmed their structures through various spectroscopic methods. The compounds displayed good antibacterial, antifungal, and antioxidant activities, with the experimental results supported by molecular docking analysis (Saini, Das, & Mehta, 2022).
Structural and Chemical Properties Studies
The lipophilicity of pyridazinone regioisomers, particularly those related to 4,5-dichloro-3(2H)-pyridazinone, was extensively studied by Anwair et al. (2003). They prepared and analyzed the lipophilicity of various pyridazinone regioisomers, providing insights into the structural and chemical behavior of these compounds. Their work included experimental determination and predictive calculations of log P values, offering an understanding of the lipophilic properties of these derivatives (Anwair et al., 2003).
Synthesis of Fluorinated Derivatives
Pei and Yang (2010) developed a method for preparing 4-chloro-5-fluoro-2-aryl-3(2H)-pyridazinones by fluorinating 4,5-dichloro-2-aryl-3(2H)-pyridazinones, showcasing the versatility of the pyridazinone scaffold in synthesizing fluorinated derivatives. This work contributes to the diverse range of chemical modifications and derivatives that can be generated from the pyridazinone core (Pei & Yang, 2010).
properties
IUPAC Name |
3-bromo-4,5-dichloro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrCl2N2O/c5-3-1(6)2(7)4(10)9-8-3/h(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXBFXGEDMRWSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NNC1=O)Br)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrCl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704465 | |
Record name | 6-Bromo-4,5-dichloropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4,5-dichloro-3(2H)-pyridazinone | |
CAS RN |
933041-14-6 | |
Record name | 6-Bromo-4,5-dichloropyridazin-3(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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